Technical Whitepaper: Physical Properties and Synthetic Utility of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine
Technical Whitepaper: Physical Properties and Synthetic Utility of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore, particularly in the development of targeted kinase inhibitors. As a Senior Application Scientist, I frequently design workflows around halogenated pyrimidines due to their predictable reactivity and structural versatility.
2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine (CAS: 93669-49-9) is a highly specialized electrophilic building block. It serves as a foundational intermediate for generating 2,4-diaminopyrimidines—a core structural motif found in inhibitors targeting JAK1, MK2, and CK1ε [1][2][3]. This guide provides an authoritative breakdown of its physical chemistry, analytical characterization, and field-proven synthetic protocols, ensuring robust application in drug discovery pipelines.
Structural & Physical Chemistry Profile
The physical properties of this compound dictate its handling, solubility, and reactivity profile. The pyrimidine core is inherently electron-deficient, a characteristic amplified by the electronegative 2-chloro substituent. This makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (
Quantitative Physical Properties
All critical physical and structural data are summarized in the table below for rapid reference [1]:
| Property | Value |
| Chemical Name | 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine |
| CAS Number | 93669-49-9 |
| Molecular Formula | |
| Molecular Weight | 233.70 g/mol |
| Physical Form | Powder (Solid at Room Temperature) |
| Melting Point | 94 – 95 °C |
| InChIKey | NAORTSZWMACGDB-UHFFFAOYSA-N |
| Storage Temperature | Room Temperature (RT), protect from moisture |
Analytical Characterization Protocols
To ensure the integrity of this building block before committing it to downstream library synthesis, rigorous analytical validation is required. The following LC-MS protocol is designed as a self-validating system.
Protocol 1: LC-MS Characterization Workflow
Causality & Experimental Logic:
We utilize a reversed-phase C18 column combined with an acidic mobile phase (0.1% Formic Acid). The acidic modifier is not arbitrary; the pyrimidine nitrogens are weakly basic (
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock.
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Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% FA) over 3.0 minutes at a flow rate of 0.6 mL/min.
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Detection: Monitor UV absorbance at 254 nm (capturing the conjugated pyrimidine-phenyl system).
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Self-Validation: In the MS (ESI+) spectrum, locate the protonated molecular ion
. The presence of a strict 3:1 isotopic ratio at m/z 234.08 ( ) and m/z 236.08 ( ) self-validates the retention of the chlorine atom, confirming that no premature hydrolysis has occurred during storage or sample preparation.
Step-by-step LC-MS analytical workflow for characterizing the pyrimidine intermediate.
Reactivity & Application Workflow ( )
The primary synthetic utility of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine is its participation in Nucleophilic Aromatic Substitution (
Protocol 2: Amination for Kinase Inhibitor Synthesis
Causality & Experimental Logic:
We select N-Methyl-2-pyrrolidone (NMP) as the solvent due to its high boiling point and polar aprotic nature, which perfectly stabilizes the negatively charged Meisenheimer complex transition state during the
Step-by-Step Methodology:
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Reagent Assembly: In a heavy-walled microwave vial, combine 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine (1.0 eq) and the desired nucleophilic amine (1.2 – 1.5 eq).
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Solvation & Base Addition: Add DIPEA (2.0 eq) and dissolve the mixture in anhydrous NMP to achieve a 0.5 M concentration.
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Thermal Activation: Seal the vial and heat at 120–150 °C for 2–4 hours. (Microwave irradiation for 30 minutes at 150 °C can be substituted for conventional heating to accelerate the reaction).
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Workup & Self-Validation: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water and brine to remove NMP and DIPEA hydrochloride salts.
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Self-Validation: Reaction completion is self-validated by the disappearance of the m/z 234.08 peak and the emergence of the product mass in LC-MS, alongside a distinct upfield shift of the pyrimidine C5-proton in
-NMR due to the increased electron donation from the newly installed amine.
Logical synthetic workflow utilizing the 2-chloropyrimidine scaffold in SNAr reactions.
Safety & Handling
As with all halogenated heterocyclic intermediates, strict adherence to safety protocols is mandatory. Based on the Globally Harmonized System (GHS) classifications[1]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Directive: All manipulations of the dry powder and subsequent reaction mixtures must be performed within a certified chemical fume hood. Personnel must wear standard PPE, including nitrile gloves, a lab coat, and safety goggles.
References
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Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Journal of Medicinal Chemistry (ACS Publications) [Link]
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In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors MDPI[Link]
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2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode PubMed (National Institutes of Health) [Link]
